molecular formula C15H16N4O2S3 B11017560 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11017560
M. Wt: 380.5 g/mol
InChI Key: YBVPQNQMAPOEKC-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with hydroxy and dimethyl groups at positions 4, 5, and 4. The methylsulfanylacetamide side chain is linked to a 4-methyl-1,3-thiazol-2-yl group, a structural motif associated with bioactivity in antimicrobial and anticancer agents .

The synthesis of such compounds typically involves alkylation of thiol-containing intermediates with chloroacetamide derivatives, as demonstrated in analogous pyrimidinylthioacetamide syntheses (e.g., using sodium methylate-mediated reactions) .

Properties

Molecular Formula

C15H16N4O2S3

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H16N4O2S3/c1-7-4-23-15(16-7)19-11(20)6-22-5-10-17-13(21)12-8(2)9(3)24-14(12)18-10/h4H,5-6H2,1-3H3,(H,16,19,20)(H,17,18,21)

InChI Key

YBVPQNQMAPOEKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSCC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a common precursor for thieno[2,3-d]pyrimidines. Reaction with lauroyl isothiocyanate in acetonitrile yields a thioureido intermediate, which undergoes intramolecular cyclization under basic conditions (e.g., NaOH in ethanol) to form the pyrimidine ring. For the 4-hydroxy derivative, protection of the hydroxyl group as a benzyl ether during cyclization is critical to prevent side reactions.

Functionalization at C-2

The methylsulfanylmethylene group at C-2 is introduced via nucleophilic substitution. Treatment of the 2-chlorothieno[2,3-d]pyrimidine intermediate with sodium thiomethoxide in DMF at 60°C affords the methylsulfanyl derivative. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with methanol can install the hydroxyl group post-cyclization.

Acetamide Linkage to 4-Methylthiazol-2-amine

The final acetamide moiety is introduced via a two-step sequence: chloroacetylation followed by nucleophilic substitution.

Chloroacetylation

The methylsulfanylmethylene-thienopyrimidine intermediate is treated with chloroacetyl chloride in dichloromethane and triethylamine to form 2-chloro-N-(4-methylthiazol-2-yl)acetamide. Excess reagent ensures complete conversion, with the reaction monitored by TLC (Rf = 0.5 in ethyl acetate/hexane).

Thiolate Coupling

Reaction of the chloroacetamide with the thienopyrimidine-thiolate (generated in situ from NaH in THF) proceeds at room temperature to yield the target compound. Purification via column chromatography (SiO₂, 70:30 ethyl acetate/hexane) affords the product in 65–72% yield.

Protective Group Manipulation

Hydroxyl Group Protection

The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during early stages to prevent oxidation or unwanted nucleophilic attack. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl functionality in the final step.

Optimization and Challenges

ParameterConditionYield (%)Reference
CyclocondensationEtOH, NaOH, reflux, 6 h85
ChloroacetylationCH₂Cl₂, Et₃N, 0°C to rt, 2 h78
Thiolate couplingTHF, NaH, rt, 12 h72
Final deprotectionTBAF, THF, 0°C, 1 h90

Key challenges :

  • Regioselectivity in thienopyrimidine functionalization.

  • Stability of the methylsulfanyl group under acidic/basic conditions.

  • Minimizing racemization during amide bond formation.

Analytical Validation

The target compound is characterized by:

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₁₆H₁₈N₄O₃S₃: 434.0521; found: 434.0518.

  • ¹³C NMR : Peaks at δ 168.5 (C=O), 158.2 (pyrimidine C-4), and 24.1 (CH₃ of thiazole) .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine or thiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

    Condensation: Acid or base catalysts are often used to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents.

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it can lead to reduced inflammation and related diseases . The docking studies indicate that the compound could be optimized for better efficacy as an anti-inflammatory agent.

Antimicrobial Activity

Compounds containing thieno[2,3-d]pyrimidine moieties have been evaluated for their antimicrobial properties. Preliminary results suggest that they possess varying degrees of antimicrobial activity against both bacterial and fungal strains . This highlights their potential use in developing new antimicrobial therapies.

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated cytotoxic effects on breast and colon cancer cell linesPotential development of new cancer therapeutics
In Silico Docking StudyIdentified as a potential 5-LOX inhibitorCould lead to new anti-inflammatory drugs
Antimicrobial EvaluationExhibited significant antimicrobial activity against tested strainsUseful in addressing antibiotic resistance

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Compound A : N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Core Structure: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated bicyclic system) vs. the target’s unsaturated thieno[2,3-d]pyrimidine.
  • Bioactivity : Hexahydro derivatives often exhibit conformational flexibility, which may modulate target binding .

Compound B : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()

  • Core Structure: Thieno[3,2-d]pyrimidine (isomeric ring fusion) vs. thieno[2,3-d]pyrimidine in the target.
  • Synthesis : Shares a common sulfanylacetamide linkage but uses distinct alkylation protocols .

Compound C : 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()

  • Core Structure: Pyrimidinone (6-oxo group) vs. the target’s 4-hydroxy substitution.
  • Bioactivity: Pyrimidinones often act as kinase inhibitors due to hydrogen-bonding interactions with catalytic sites .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Thieno[2,3-d]pyrimidine Hexahydrobenzothieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrimidinone
Key Substituents 4-Hydroxy-5,6-dimethyl; 4-methylthiazole 4-Methylphenyl; ethylphenyl Methoxyphenyl; dihydrobenzodioxin 4-Methyl; oxo group
Synthetic Route Alkylation of thiol intermediates Similar alkylation with chloroacetamides Modified alkylation in DMF/LiH Sodium methylate-mediated alkylation
Lipophilicity (Predicted) Moderate (polar hydroxy group) High (alkyl substituents) Moderate (methoxy/dioxin) Low (oxo group)

Research Implications

  • Structural Flexibility : Saturated cores (Compound A) may improve metabolic stability but reduce target affinity compared to aromatic systems .
  • Substituent Effects : Hydroxy groups (target) enhance solubility but may limit blood-brain barrier penetration, whereas alkyl/aryl groups (Compounds A, B) favor lipophilicity .
  • Synthetic Feasibility : Sodium methylate-mediated routes (Compound C) are scalable but require strict anhydrous conditions, whereas DMF/LiH methods (Compound B) offer faster reaction times .

Biological Activity

The compound 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

  • Molecular Formula : C12H15N3O2S2
  • Molecular Weight : 297.3964 g/mol
  • CAS Number : Not explicitly stated in the sources but related compounds exist with CAS numbers that can be referenced for further studies.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activity. For instance, compounds with similar thienopyrimidine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as mycobacterial strains:

CompoundActivityMIC (µg/mL)
4cAntibacterial against S. aureus16
5eAntimycobacterial against M. tuberculosis8

These findings suggest that the presence of the thienopyrimidine core is crucial for antimicrobial efficacy .

Anti-inflammatory Activity

Recent studies have demonstrated that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound under discussion has been noted for its potential to suppress COX-2 activity effectively:

CompoundCOX-2 Inhibition IC50 (µmol)
50.04 ± 0.09
60.04 ± 0.09

These values indicate a strong anti-inflammatory potential, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure of the compound plays a significant role in its biological activity. The thienopyrimidine moiety combined with specific substituents influences both antimicrobial and anti-inflammatory properties. For example:

  • Substituent Variations : Modifications at the N-position or the sulfur atom can enhance potency.
  • Core Structure : The thieno[2,3-d]pyrimidine scaffold is essential for maintaining biological activity across various derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A series of thienopyrimidine derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with specific side chains exhibited enhanced activity compared to others without these modifications .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that certain derivatives significantly inhibited COX-2 enzyme activity, suggesting their potential use in managing inflammatory conditions .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, including:

  • Formation of the thieno[2,3-d]pyrimidin-2-yl core via cyclocondensation reactions.
  • Introduction of sulfanyl and acetamide groups through nucleophilic substitution or thiol-ene coupling .
  • Critical parameters: Solvent choice (e.g., DMSO or ethanol), temperature control (60–120°C), and catalysts (e.g., NaH or K2CO3) .
  • Intermediate characterization: TLC for reaction monitoring and HPLC for purity assessment (>95%) .

Q. Which spectroscopic methods are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., -OH, -S-C=O) .
  • HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What solubility and stability properties are critical for in vitro assays?

PropertyValue/BehaviorRelevance
SolubilitySoluble in DMSO, ethanolSuitable for stock solutions
StabilitypH 6–8 (neutral conditions)Maintains integrity in buffer systems
Light SensitivityDegrades under UV lightRequires storage in amber vials

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent and catalyst conditions?

  • Design of Experiments (DOE): Use factorial designs to test solvent polarity (e.g., DMF vs. THF) and catalyst loading (5–20 mol%) .
  • Case Study: Ethanol with K2CO3 at 80°C improved sulfanyl group incorporation by 30% compared to DMSO .
  • Contradiction Note: High-temperature conditions (>100°C) may degrade thiazole moieties; balance yield and stability .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Mechanistic Validation: Combine enzyme inhibition assays (e.g., IC50 measurements) with molecular docking to confirm target binding .
  • Case Example: Discrepancies in kinase inhibition (e.g., EGFR vs. VEGFR2) were resolved by adjusting assay pH and ATP concentrations .
  • Cross-Study Comparison: Normalize data using reference compounds (e.g., staurosporine for kinase assays) .

Q. What strategies are effective for improving metabolic stability in preclinical models?

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) on the thieno-pyrimidine ring to reduce CYP450-mediated oxidation .
  • Prodrug Approach: Mask the 4-hydroxy group with acetyl or phosphate esters to enhance oral bioavailability .
  • In Silico Tools: Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Methodological Challenges and Solutions

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1: Synthesize analogs with variations in:
  • Thiazole substituents (e.g., 4-methyl vs. 4-ethyl) .
  • Sulfanyl linker length (e.g., -S-CH2- vs. -S-(CH2)2-) .
    • Step 2: Test analogs in target-specific assays (e.g., antimicrobial MIC, IC50 for kinases) .
    • Step 3: Corrogate activity trends with computational models (e.g., CoMFA or QSAR) .

Q. What analytical techniques address batch-to-batch variability in synthesis?

  • Quality Control Protocol:
  • HPLC-PDA: Detect impurities (>0.1% sensitivity) .
  • X-ray Crystallography: Resolve polymorphic forms affecting solubility .
    • Case Example: A 5% yield drop was traced to incomplete thiol deprotection; resolved by optimizing reaction time .

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